trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride
Overview
Description
The compound “trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . This group is often used in pharmaceuticals and drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar structures involves high strain energy and there are very few approaches to access them . Various methods exist to introduce trifluoromethyl functionality, such as treatment of carboxylic acids with sulfur tetrafluoride .Scientific Research Applications
Synthesis Methods
The synthesis of trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride and its derivatives is a topic of interest in the field of organic chemistry due to the compound's structural complexity and potential applications. Researchers have developed various methods for synthesizing 1-azabicyclo[3.1.0]hexane derivatives. For instance, a novel synthesis method was introduced by employing a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water. This method is highlighted for its eco-friendliness, excellent product yields, short reaction times, and use of inexpensive and readily available starting materials (Ghorbani et al., 2016). Furthermore, the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes through sp3-sp2 Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts has been reported, addressing the challenge of synthesizing compounds with the 1-heteroaryl-3-azabicyclo[3.1.0]hexane architecture (Harris et al., 2017).
Applications in Chemical Synthesis
The stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, derivatives of this compound, have been synthesized, offering a significant shortcut in the known literature procedures for synthesizing these unnatural amino acids. This synthesis versatility demonstrates the compound's utility in creating complex molecular structures (Bakonyi et al., 2013). Moreover, a variety of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton have been synthesized, indicating the compound's application in creating complex molecular frameworks (Gensini et al., 2002).
Safety and Hazards
Future Directions
The future research in this field could involve the synthesis of natural products containing highly strained trans-fused bicyclo [3.3.0]octane ring systems . The strategic fluorination of oxidatively vulnerable sites in bioactive compounds is a relatively recent, widely used approach allowing us to modulate the stability, bio-absorption, and overall efficiency of pharmaceutical drugs .
Mechanism of Action
Target of Action
The primary target of trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride is the HCV NS4B protein . This protein plays a key role in HCV replication and cell transformation . The compound’s interaction with this protein could potentially disrupt its function, thereby inhibiting the replication of the virus .
Mode of Action
The compound’s mode of action involves the generation of NS4B mutant replicons . This suggests that the compound may interact with its target in a highly specific manner, leading to changes in the target’s function .
Biochemical Pathways
The exact biochemical pathways affected by trans-6-(Trifluoromethyl)-3-azabicyclo[31Given its target, it is likely that the compound affects pathways related to hcv replication .
Pharmacokinetics
The pharmacokinetic properties of trans-6-(Trifluoromethyl)-3-azabicyclo[31One study suggests that reducing hydrophobicity by certain modifications can improve solubility, which could potentially impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of trans-6-(Trifluoromethyl)-3-azabicyclo[31Given its target, it is likely that the compound inhibits hcv replication, which could potentially lead to a decrease in viral load .
Properties
IUPAC Name |
(1S,5R)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-3-1-10-2-4(3)5;/h3-5,10H,1-2H2;1H/t3-,4+,5?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEVOPRUJWDKRJ-FLGDEJNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(F)(F)F)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(F)(F)F)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672589 | |
Record name | (1R,5S)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212322-57-0 | |
Record name | (1R,5S)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-endo-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.